ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring, followed by chlorination and amination steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution can result in various substituted derivatives .
Scientific Research Applications
Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate include:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the pyrazole ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C6H8ClN3O2 |
---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
ethyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C6H8ClN3O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H3,8,9,10) |
InChI Key |
NFXXBBRJEKKFIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)N)Cl |
Origin of Product |
United States |
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